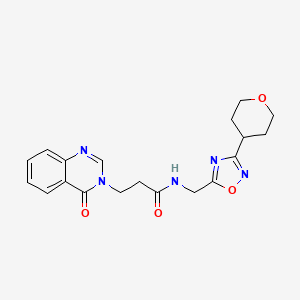
5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine is an organic compound with a complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine typically involves multi-step reactions. Starting with the pyrimidine core, the introduction of the benzenesulfonyl group and the 3,4-dichlorophenyl group requires specific reagents and conditions. For instance, sulfonylation can be achieved using benzenesulfonyl chloride under basic conditions. The addition of the dichlorophenyl group might involve electrophilic aromatic substitution reactions. Industrial Production Methods: While laboratory synthesis can be precise, industrial production scales up these processes, often optimizing reaction conditions for better yields and cost-efficiency. Industrial methods may use continuous flow reactors and advanced purification techniques to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction
This compound could undergo oxidative reactions particularly at the sulfonyl group, potentially forming sulfoxides or sulfones. Reduction reactions might target the nitro groups if present in derivatives.
Substitution Reactions
The dichlorophenyl and pyrimidinyl groups are likely to undergo nucleophilic substitution, especially under the influence of strong nucleophiles. Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Solvents like acetonitrile or dimethyl sulfoxide can be used depending on the reaction. Major Products Formed: Substitution reactions could yield a variety of derivatives depending on the nucleophile used. Oxidation reactions could yield sulfoxides or sulfones, while reduction reactions could result in the formation of amines or hydroxyl derivatives.
Applications De Recherche Scientifique
In Chemistry: Used as an intermediate for synthesizing more complex molecules. It can act as a ligand in coordination chemistry due to its multiple functional groups. In Biology and Medicine: Potentially explored for pharmaceutical applications due to its unique molecular structure. Its derivatives might act as inhibitors for specific enzymes or receptors. In Industry: Could be used in the production of advanced materials, particularly where specific sulfonyl or dichlorophenyl functionalities are required.
Mécanisme D'action
The compound's mechanism of action largely depends on its interaction with biological molecules. Its sulfonyl group can engage in strong hydrogen bonding, influencing its binding affinity to enzymes or receptors. The dichlorophenyl group can enhance its hydrophobic interactions, affecting the compound's overall bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Uniqueness: The combination of a pyrimidinyl core with both benzenesulfonyl and dichlorophenyl groups distinguishes this compound from othersSimilar Compounds:
4-(3,4-dichlorophenyl)pyrimidin-2-amine
Similar backbone but lacks the sulfonyl group.
5-(benzenesulfonyl)pyrimidin-2-amine
Lacks the dichlorophenyl group, showcasing the influence of this group in the overall reactivity.
This compound exemplifies how combining distinct functional groups can lead to versatile applications across various fields. What drew your interest to this molecule?
Propriétés
IUPAC Name |
5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-23(2)18-21-11-16(26(24,25)13-6-4-3-5-7-13)17(22-18)12-8-9-14(19)15(20)10-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTBCCJNWCLZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole](/img/structure/B2749508.png)
![N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide](/img/structure/B2749509.png)
![Methyl 2-[(morpholine-4-carbonyl)amino]benzoate](/img/structure/B2749512.png)
![[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2749514.png)

![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2749521.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B2749522.png)





![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea](/img/structure/B2749530.png)
